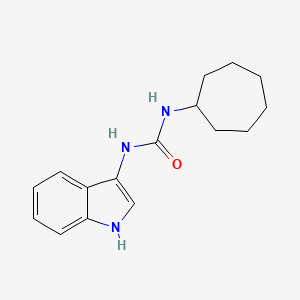

1-环庚基-3-(1H-吲哚-3-基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Indole derivatives are versatile and common nitrogen-based heterocyclic scaffolds frequently used in the synthesis of various organic compounds . They are found in many important synthetic drug molecules and have shown clinical and biological applications .

Synthesis Analysis

Indole derivatives can be synthesized using various methods. For instance, a series of 3-(1H-indol-3-yl)-1,3-diphenylpropan-1-ones were synthesized by Michael addition of indole with α,β-unsaturated ketones in the presence of indium (III) sulphate .

Molecular Structure Analysis

The molecular structure of indole derivatives can be complex, depending on the specific derivative. For example, the molecular formula of 1-(4-ethylphenyl)-3-(1H-indol-3-yl)urea is C17H17N3O .

Chemical Reactions Analysis

Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds .

Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary widely. For example, 1-(4-ethylphenyl)-3-(1H-indol-3-yl)urea is a solid at room temperature, soluble in DMSO, and has a molecular weight of 279.34 .

科学研究应用

Ag 催化的炔烃异氰酸酯的分子内顺序邻位二胺化

- 发现:本研究概述了一种合成吲哚环状脲稠合衍生物的方法,包括 1-环庚基-3-(1H-吲哚-3-基)脲。该过程包括使用异氰酸酯作为脲前体和 Ag(I) 催化剂作为炔烃活化剂对氨基苯丙炔醇进行双环化 (Rajesh 等人,2017)。

NHC 稳定的金(I) 配合物在 1-(邻乙炔基芳基)脲杂环化中的应用

- 发现:本研究探索了 NHC 稳定的金(I) 配合物作为催化剂在 1-(邻乙炔基芳基)脲环化生成吲哚和其他衍生物中的应用。该过程突出了 1-环庚基-3-(1H-吲哚-3-基)脲在这些化合物形成中的重要性 (Gimeno 等人,2010)。

天然产物和药物设计中的环庚并[b]吲哚

- 发现:本文讨论了具有环庚并[b]吲哚结构的化合物的生物活性,包括 1-环庚基-3-(1H-吲哚-3-基)脲。这种结构基序在天然产物和药物中很常见,显示出一系列生物活性,如抑制某些蛋白质和酶、抗 HIV 活性等 (Stempel & Gaich,2016)。

使用深共熔溶剂的 Fischer 吲哚化

- 发现:本研究提出了一种使用深共熔混合物制备复杂的不天然吲哚衍生物的方法,包括 1-环庚基-3-(1H-吲哚-3-基)脲的变体。它显示了创建独特吲哚衍生物的潜力,这些衍生物可能无法通过传统方法获得 (Kotha & Chakkapalli,2017)。

作用机制

Target of Action

1-Cycloheptyl-3-(1H-indol-3-yl)urea is a compound that contains an indole nucleus . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that 1-Cycloheptyl-3-(1H-indol-3-yl)urea may also interact with various targets in the body.

Mode of Action

Indole derivatives, in general, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, including 1-Cycloheptyl-3-(1H-indol-3-yl)urea, may interact with their targets in ways that modulate these biological processes.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it is likely that this compound may influence multiple biochemical pathways.

Result of Action

Given the various biological activities associated with indole derivatives , it is likely that this compound may exert a range of effects at the molecular and cellular levels.

安全和危害

Safety and hazards associated with indole derivatives can vary depending on the specific derivative. For example, 1-(4-ethylphenyl)-3-(1H-indol-3-yl)urea has hazard statements H302-H315-H319-H335, indicating potential hazards if swallowed, in contact with skin, if inhaled, or if it causes eye irritation .

未来方向

属性

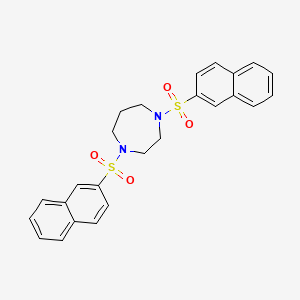

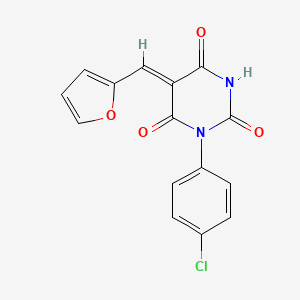

IUPAC Name |

1-cycloheptyl-3-(1H-indol-3-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O/c20-16(18-12-7-3-1-2-4-8-12)19-15-11-17-14-10-6-5-9-13(14)15/h5-6,9-12,17H,1-4,7-8H2,(H2,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYHJMBCURLGKGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)NC2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

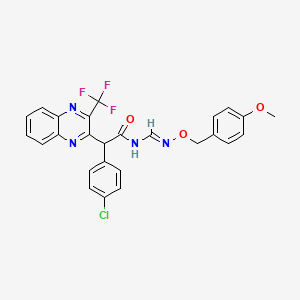

![6-[[4-(3-methoxyphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2957004.png)

![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide](/img/no-structure.png)

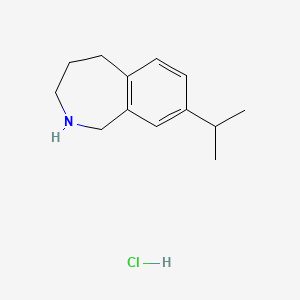

![4-((4-chlorobenzo[d]thiazol-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide](/img/structure/B2957012.png)

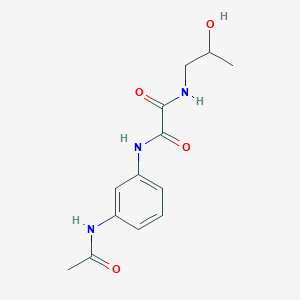

![1-(3,3-Dimethyl-2-oxobutyl)-3-(4-chlorophenyl)-7,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2957014.png)

![2-[[(3S,4R)-4-(3,4-Dichlorophenyl)sulfonyl-1,1-dioxothiolan-3-yl]amino]acetic acid](/img/structure/B2957015.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(p-tolylthio)acetamide hydrochloride](/img/structure/B2957018.png)